molecular formula C18H25ClN4O B13846090 N-Nitroso Chloroquine

N-Nitroso Chloroquine

Cat. No.: B13846090
M. Wt: 348.9 g/mol
InChI Key: YNORDLINXSWZDX-UHFFFAOYSA-N
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Description

N-Nitroso Chloroquine is a derivative of chloroquine, a well-known antimalarial drug. This compound is characterized by the presence of a nitroso group (-N=O) attached to the chloroquine molecule. The nitroso group imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso Chloroquine typically involves the nitrosation of chloroquine. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: N-Nitroso Chloroquine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: Reduction of the nitroso group can yield amines.

    Substitution: The nitroso group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and thiols.

Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted chloroquine compounds .

Scientific Research Applications

N-Nitroso Chloroquine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nitroso Chloroquine involves its interaction with cellular macromolecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the formation of adducts. This can result in the inhibition of key cellular processes and induce cytotoxic effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity .

Comparison with Similar Compounds

    N-Nitroso Hydroxychloroquine: Similar in structure but with an additional hydroxyl group.

    N-Nitroso Ciprofloxacin: Another nitroso derivative with a different core structure.

    N-Nitrosodimethylamine (NDMA): A well-known nitroso compound with significant mutagenic properties.

Uniqueness: N-Nitroso Chloroquine is unique due to its chloroquine backbone, which imparts specific pharmacological properties. Its ability to interact with both nucleophilic and electrophilic sites makes it versatile in various chemical reactions. Additionally, its potential therapeutic applications in cancer research set it apart from other nitroso compounds .

Properties

Molecular Formula

C18H25ClN4O

Molecular Weight

348.9 g/mol

IUPAC Name

N-(7-chloroquinolin-4-yl)-N-[5-(diethylamino)pentan-2-yl]nitrous amide

InChI

InChI=1S/C18H25ClN4O/c1-4-22(5-2)12-6-7-14(3)23(21-24)18-10-11-20-17-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3

InChI Key

YNORDLINXSWZDX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)N(C1=C2C=CC(=CC2=NC=C1)Cl)N=O

Origin of Product

United States

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